molecular formula C12H16BrNO B3238411 4-[(2-Bromo-5-methylphenyl)methyl]-morpholine CAS No. 1414870-51-1

4-[(2-Bromo-5-methylphenyl)methyl]-morpholine

Cat. No. B3238411
CAS RN: 1414870-51-1
M. Wt: 270.17 g/mol
InChI Key: OVQDUVODQKWVQI-UHFFFAOYSA-N
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Description

The compound “4-[(2-Bromo-5-methylphenyl)methyl]-morpholine” is a complex organic molecule. It likely contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The molecule also likely contains a bromo-methylphenyl group, which is a benzene ring with a methyl (CH3) and a bromine (Br) substituent .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving bromination, methylation, and ring-closure reactions .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on developing efficient synthetic routes for morpholine derivatives, demonstrating their potential in creating compounds with desirable properties for various applications, including as intermediates in pharmaceuticals and other organic compounds. For example, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol hydrochloride from 1-(2-difluorophenyl)-2-bromo-1-Acetone showcases the adaptability of morpholine derivatives in chemical synthesis under mild conditions and with high yields (Cheng Chuan, 2011).

Antimicrobial and Antiproliferative Activities

  • Morpholine derivatives have been evaluated for their antimicrobial and antiproliferative activities, indicating their potential use in medical research and therapy. For instance, some newly synthesized 1,2,4-triazole derivatives containing morpholine showed significant activity against various microorganisms, hinting at the therapeutic potential of morpholine derivatives in treating infections and diseases (H. Bektaş et al., 2007).

Anticancer Research

  • Novel morpholine conjugated benzophenone analogues were synthesized and evaluated for their role against neoplastic development, showing promising results in inhibiting cancer cell growth and inducing apoptosis. This suggests morpholine derivatives could be valuable in developing new anticancer therapies (M. Al‐Ghorbani et al., 2017).

Analgesic and Ulcerogenic Activity Studies

  • Investigations into the analgesic and ulcerogenic activities of novel pyrimidine derivatives with morpholine components revealed compounds with significant analgesic activity without the associated ulcerogenic effects. Such findings contribute to the development of safer pain management options (A. Chaudhary et al., 2012).

Inhibition of Chalcopyrite Oxidation

  • The oxidation process of chalcopyrite, an important copper-bearing mineral, can be inhibited by specific morpholine derivatives. This application is crucial in the field of metallurgy and mineral processing, where controlling the oxidation of sulfide ores is of paramount importance (P. Chirita et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not known. It could potentially interact with biological systems in a variety of ways depending on its structure and functional groups .

properties

IUPAC Name

4-[(2-bromo-5-methylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10-2-3-12(13)11(8-10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQDUVODQKWVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241124
Record name Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1414870-51-1
Record name Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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